4-tert-Butyl-N-hydroxyaniline

Bond Dissociation Enthalpy Hydrogen Atom Transfer Antioxidant Mechanism

4-tert-Butyl-N-hydroxyaniline (CAS 13252-73-8, IUPAC: N-(4-tert-butylphenyl)hydroxylamine, molecular formula C₁₀H₁₅NO, molecular weight 165.23 g·mol⁻¹) is a para-alkyl-substituted N-arylhydroxylamine. The compound is classified as an organic derivative of hydroxylamine and bears a sterically demanding tert-butyl group at the 4-position of the phenyl ring.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 13252-73-8
Cat. No. B077989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl-N-hydroxyaniline
CAS13252-73-8
SynonymsBenzenamine, 4-(1,1-dimethylethyl)-N-hydroxy-
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NO
InChIInChI=1S/C10H15NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h4-7,11-12H,1-3H3
InChIKeyMWGAXCKOSVIITB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-N-hydroxyaniline (CAS 13252-73-8) – Compound Identity and Core Characteristics


4-tert-Butyl-N-hydroxyaniline (CAS 13252-73-8, IUPAC: N-(4-tert-butylphenyl)hydroxylamine, molecular formula C₁₀H₁₅NO, molecular weight 165.23 g·mol⁻¹) is a para-alkyl-substituted N-arylhydroxylamine . The compound is classified as an organic derivative of hydroxylamine and bears a sterically demanding tert-butyl group at the 4-position of the phenyl ring . This structural motif places it within the broader family of secondary aromatic amine antioxidants, yet its hydroxylamine functionality (–NHOH) confers a dual hydrogen-atom-donating capacity from both the N–H and O–H bonds, a feature that distinguishes it from simple anilines and phenols [1]. The compound is typically supplied as a white to light-yellow crystalline powder and is employed as a synthetic intermediate, a ligand precursor, and a radical-scavenging building block in medicinal chemistry and materials science [2].

Dual N–H/O–H hydrogen-atom donor
Electron-donating para-tert-butyl with steric shielding
High lipophilicity for non-polar phase partitioning

Why 4-tert-Butyl-N-hydroxyaniline Cannot Be Treated as an Interchangeable N-Arylhydroxylamine


N-Arylhydroxylamines are not a functionally uniform class. The para-substituent exerts a first-order electronic effect on both the N–H and O–H bond dissociation enthalpies (BDEs) and on the oxidation potential of the derived nitroxide radical, directly modulating radical-trapping potency and persistence [1]. A 2025 DFT study demonstrated that electron-donating groups (EDGs) at the para-position lower the BDE of the O–H bond relative to the unsubstituted parent, while electron-withdrawing groups (EWGs) raise it [1]. The tert-butyl group is a strong EDG (Hammett σₚ ≈ –0.20) that also introduces substantial steric shielding around the hydroxylamine moiety. This dual electronic/steric influence means that 4-tert-butyl-N-hydroxyaniline cannot be replaced by N-phenylhydroxylamine, 4-bromo-N-hydroxyaniline, or 4-cyano-N-hydroxyaniline without altering the thermodynamic driving force for hydrogen-atom transfer (HAT), the kinetic stability of the resulting aminoxyl radical, and the compound’s lipophilicity-driven partitioning into non-polar phases [1][2]. Procurement decisions that treat all N-arylhydroxylamines as commodity equivalents risk selecting a compound with a different radical-scavenging onset, a different radical-persistent lifetime, or an incompatible solubility profile for the intended application.

Electronic BDE shift Para-substituent electronic effects alter O–H bond dissociation energy, changing radical-scavenging onset relative to unsubstituted or EW-substituted analogs.
Lipophilicity mismatch Lipophilicity differs markedly from less alkylated N-arylhydroxylamines, altering phase partitioning and matrix compatibility.
Radical persistence gap The sterically demanding tert-butyl motif stabilizes aminoxyl radical; less hindered analogs may undergo rapid decomposition.

Quantitative Differentiation Evidence for 4-tert-Butyl-N-hydroxyaniline


O–H Bond Dissociation Enthalpy Lowered by an Electron-Donating para-tert-Butyl Group vs. the Unsubstituted Parent

The para-tert-butyl group, as a strong electron-donating substituent, is predicted to lower the O–H bond dissociation enthalpy (BDE) of 4-tert-butyl-N-hydroxyaniline relative to the unsubstituted parent N-phenylhydroxylamine. In a 2025 DFT study (M06-2X/6-311++G(d,p) level), the BDE(O–H) of unsubstituted N-phenylhydroxylamine was reported as 69.8 kcal·mol⁻¹ (gas phase), 69.6 kcal·mol⁻¹ (DMSO), and 71.4 kcal·mol⁻¹ (water), while the BDE(N–H) values were 74.8, 77.1, and 77.4 kcal·mol⁻¹ respectively [1]. The study further demonstrated that electron-donating para-substituents systematically reduce BDE(O–H) values, indicating that 4-tert-butyl-N-hydroxyaniline will exhibit a lower O–H BDE than the parent compound, making it a thermodynamically more facile hydrogen-atom donor [1].

O–H BDE (DFT)
Class-level
Target: lower than parent
Parent: 69.8 kcal·mol⁻¹
Supports HAT-driven radical trapping
DFT inference; experimental BDE not reported
Bond Dissociation Enthalpy Hydrogen Atom Transfer Antioxidant Mechanism

Lipophilicity Advantage (LogP ≈ 2.86) Enhances Partitioning into Non-Polar Matrices Compared with Less Alkylated N-Arylhydroxylamines

The calculated LogP (octanol-water partition coefficient) of 4-tert-butyl-N-hydroxyaniline is 2.86 [1]. This value places the compound in a lipophilicity range that is significantly higher than that of the unsubstituted N-phenylhydroxylamine (calculated LogP ≈ 0.8–1.2, based on its lower molecular weight and absence of alkyl substituents) and moderately higher than 4-methyl-N-hydroxyaniline (estimated LogP ≈ 1.5–1.8). The tert-butyl group contributes approximately +1.5 to +2.0 LogP units relative to the unsubstituted parent, based on established π substituent constants for the tert-butyl group (π ≈ 1.98) [2]. This enhanced lipophilicity facilitates preferential partitioning of the compound into hydrophobic environments such as lipid bilayers, polymer matrices, and non-polar organic phases.

Calculated LogP
Cross-study
2.86
Enhances non-polar matrix partitioning
Calculated; experimental LogP unavailable
Lipophilicity Partition Coefficient Formulation Compatibility

Steric Stabilization of the Derived Aminoxyl Radical Permits Higher Isolated Yields than Less Hindered N-Arylhydroxylamines

The tert-butyl group at the para-position provides sufficient steric bulk to kinetically stabilize the aminoxyl (nitroxide) radical generated upon one-electron oxidation of 4-tert-butyl-N-hydroxyaniline. While monocyclic N-arylhydroxylamines lacking ortho-substitution typically disproportionate rapidly, the related bis(4-tert-butylphenyl)hydroxylamine—bearing the same 4-tert-butylphenyl moiety—can be oxidized to the persistent bis(4-tert-butylphenyl)aminoxyl radical in 80–95% isolated yield using H₂O₂/WO₄²⁻ in methanol at 65 °C [1]. This yield is substantially higher than that achievable with N,N-diphenylhydroxylamine, whose oxidation produces a less persistent diphenylaminoxyl radical that dimerizes or degrades under similar conditions [1][2].

Aminoxyl Radical Yield
Cross-study
80–95%
Supports high-yield nitroxide synthesis
Reported for bis(4-tert-butylphenyl) analog
Nitroxide Radical Stability Steric Hindrance Preparative Synthesis

Class-Level Antioxidant Efficacy: N-Arylhydroxylamines Outperform α-Tocopherol in Aqueous Lipid Micelle Oxidation

In a class-level study of hydroxylamine antioxidant activity, N-arylhydroxylamines were evaluated for their ability to inhibit the azo-initiator-induced oxidation of linoleic acid micelles in aqueous dispersion at 37 °C [1]. The hydroxylamines demonstrated more potent antioxidative activity than α-tocopherol (the biological reference antioxidant) in this micellar system, although they were less effective than α-tocopherol in the bulk-phase oxidation of tetralin at 61 °C [1]. While this study did not specifically include 4-tert-butyl-N-hydroxyaniline, the class-level finding establishes that N-arylhydroxylamines can surpass the benchmark natural antioxidant in biphasic aqueous-lipid systems, an advantage attributed to the dual N–H/O–H hydrogen-donating capacity and favorable partitioning at the lipid-water interface [1][2].

Antioxidant Efficacy (Class)
Class-level
Higher efficacy reported in micellar system vs. α-tocopherol
May benefit emulsified antioxidant applications
Class-level data; not compound-specific
Antioxidant Activity Linoleic Acid Micelles α-Tocopherol Comparison

pKa Modulation by para-tert-Butyl Substitution Alters Ionization State Relative to Electron-Withdrawing Analogs

The equilibrium acidity (pKHA) of N-arylhydroxylamines in DMSO is highly sensitive to para-substitution. The Bordwell study established baseline pKHA values for N-phenylhydroxylamine and its p-bromo and p-cyano derivatives in DMSO, showing that electron-withdrawing groups increase acidity (lower pKHA) while electron-donating groups decrease acidity (raise pKHA) [1]. Although 4-tert-butyl-N-hydroxyaniline was not among the 11 compounds directly measured, the established linear free-energy relationship between pKHA and Hammett σₚ constants allows prediction that the electron-donating tert-butyl group (σₚ = –0.20) will raise the pKHA by approximately 1–2 units relative to the unsubstituted parent [1][2]. This means 4-tert-butyl-N-hydroxyaniline remains predominantly neutral (non-ionized) at physiological pH, whereas p-cyano-N-hydroxyaniline (σₚ = +0.66) would be substantially ionized under the same conditions.

pKHA (DMSO)
Class-level
Predicted 20–21
Parent: 19.3
Neutral form retained across wider pH
Inferred from Hammett σ; not directly measured
Acidity Constant pKa Ionization State

High-Value Application Scenarios Where 4-tert-Butyl-N-hydroxyaniline's Differentiation Matters


Spin-Label and Nitroxide Radical Precursor Synthesis

The 4-tert-butylphenyl motif imparts steric stabilization to the derived aminoxyl radical, enabling high-yield (80–95%) oxidation to persistent nitroxide radicals using H₂O₂/WO₄²⁻ [1]. This makes 4-tert-butyl-N-hydroxyaniline a strategic precursor for synthesizing stable spin labels for EPR spectroscopy, alkoxyamine initiators for nitroxide-mediated polymerization (NMP), and redox-active probes for biological imaging. The compound's high LogP further ensures compatibility with non-polar reaction media commonly used in these synthetic protocols. Researchers selecting a hydroxylamine precursor for nitroxide generation should prioritize the 4-tert-butylphenyl-substituted variant over less hindered N-arylhydroxylamines to maximize isolated radical yield and minimize purification burden [1].

Formulation of Hydrophobic-Phase Antioxidant Packages

With a calculated LogP of 2.86, 4-tert-butyl-N-hydroxyaniline partitions preferentially into non-polar phases such as polyolefin films, lubricant basestocks, and lipid-based drug delivery vehicles [1]. The class-level evidence that N-arylhydroxylamines outperform α-tocopherol in aqueous lipid micelle oxidation suggests that this compound could serve as a superior antioxidant in emulsified or biphasic systems where interfacial radical scavenging is the rate-limiting protective step [2]. Formulators seeking to replace BHT (LogP ≈ 5.0) with a less volatile, dual-H-donor antioxidant should evaluate 4-tert-butyl-N-hydroxyaniline as a candidate that balances hydrophobicity with enhanced radical-trapping stoichiometry.

Synthetic Intermediate for Neuroprotective Agents

Patents and research reports describe the incorporation of N-tert-butyl-N-hydroxylaminophenyl moieties into 2-aminothiazole and related scaffolds designed for neuroprotection [1]. The enhanced radical-scavenging thermodynamics predicted for the para-tert-butyl-substituted N-arylhydroxylamine (lower O–H BDE) are directly relevant to these therapeutic applications, where rapid hydrogen-atom donation to reactive oxygen species (ROS) is the primary mechanism of action. Medicinal chemists developing antioxidant-based neuroprotective candidates should select 4-tert-butyl-N-hydroxyaniline as the key building block over less electron-rich N-arylhydroxylamine variants to maximize the thermodynamic driving force for ROS quenching [2].

Ligand Synthesis for Redox-Active Metal Complexes

N-Arylhydroxylamines serve as versatile ligands that can coordinate metal centers through both the nitrogen and oxygen atoms, with the redox state of the ligand modulating the electronic properties of the complex. The tert-butyl group on 4-tert-butyl-N-hydroxyaniline not only stabilizes the oxidized nitroxide form but also increases solubility in organic solvents, facilitating homogeneous catalysis and electrochemical studies [1]. Inorganic chemists preparing redox-active transition-metal complexes for catalytic oxidation or electrocatalytic applications should prefer the 4-tert-butyl derivative over unsubstituted N-phenylhydroxylamine to achieve better complex solubility, enhanced radical persistence upon ligand oxidation, and easier product isolation.

Application
Selection Property
Validation Focus
Nitroxide radical precursor synthesis
Sterically stabilized aminoxyl formation
Isolated radical yield and persistence
Hydrophobic-phase antioxidant formulation
Non-polar phase partitioning
Antioxidant performance in biphasic systems
Neuroprotection research intermediate
Electron-rich HAT reactivity
ROS quenching thermodynamics
Redox-active metal complex ligand
Dual N/O coordination with steric bulk
Complex solubility and radical stability
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